molecular formula C10H9ClN2 B8227151 3-Chloro-2-(cyclopropylamino)benzonitrile

3-Chloro-2-(cyclopropylamino)benzonitrile

Cat. No.: B8227151
M. Wt: 192.64 g/mol
InChI Key: DXAZWORWUQORNR-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclopropylamino)benzonitrile is a chemical compound listed in the PubChem databaseThe compound’s structure, molecular weight, and other chemical properties can be accessed through PubChem.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-Chloro-2-(cyclopropylamino)benzonitrile would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclopropylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its biological activity and potential therapeutic effects.

    Medicine: Explored for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclopropylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-2-(cyclopropylamino)benzonitrile can be identified using structural similarity searches in databases like PubChem. These compounds may share common functional groups or structural motifs .

Uniqueness

This compound may exhibit unique properties or activities that distinguish it from other similar compounds. These unique features could be related to its specific chemical structure, reactivity, or biological activity .

Conclusion

This compound is a compound with diverse potential applications in scientific research and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds provides valuable insights into its utility and significance.

Properties

IUPAC Name

3-chloro-2-(cyclopropylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-9-3-1-2-7(6-12)10(9)13-8-4-5-8/h1-3,8,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAZWORWUQORNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C(C=CC=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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